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Introduction

Orvepitant (also known as GW823296) is a potent and selective, non-peptide antagonist of the
neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] This
technical guide provides an in-depth overview of orvepitant's mechanism of action, its
interaction with the Substance P signaling pathway, and a summary of its preclinical and
clinical development. The information is intended for researchers, scientists, and drug
development professionals interested in the therapeutic potential of targeting the Substance
P/NK1 receptor system.

Orvepitant: Core Properties and Mechanism of
Action

Orvepitant is a brain-penetrant small molecule that exhibits high affinity and selectivity for the
human NK1 receptor.[1][2] Its primary mechanism of action is the competitive antagonism of
Substance P binding to the NK1 receptor, thereby inhibiting the downstream signaling
cascades initiated by this interaction.[1]

Quantitative Data: Binding Affinity and Functional
Antagonism
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The following table summarizes the key in vitro binding and functional parameters of

orvepitant.
Parameter Value Species/System Reference
pKi 10.2 Human NK1 Receptor  [2]
Human NK1-CHO
Apparent pKB 10.30

cells

e pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of
orvepitant to the NK1 receptor. A higher pKi value signifies a stronger binding affinity.

e pKB: The negative logarithm of the dissociation constant (KB) of an antagonist, determined
from its ability to inhibit the functional response to an agonist (Substance P).

The Substance P | NK1 Receptor Signaling Pathway

Substance P is a member of the tachykinin family of neuropeptides and is widely distributed
throughout the central and peripheral nervous systems. It plays a crucial role in a variety of
physiological and pathophysiological processes, including pain transmission, inflammation, and
mood regulation. The biological effects of Substance P are primarily mediated through the G-
protein coupled NK1 receptor.

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to
the activation of intracellular G-proteins, predominantly Gg/11. This initiates a cascade of
downstream signaling events, as depicted in the diagram below.
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Substance P / NK1 Receptor Signaling Pathway and Orvepitant's Site of Action.

Preclinical Pharmacology of Orvepitant

The preclinical profile of orvepitant has been characterized in a variety of in vitro and in vivo
models, demonstrating its potential for therapeutic intervention in conditions driven by
Substance P-mediated signaling.

In Vivo Models

Orvepitant has shown efficacy in well-established preclinical models that are indicative of NK1
receptor antagonism in the central nervous system.

o Gerbil Foot-Tapping Model: This model is used to assess the central activity of NK1 receptor
antagonists. Orvepitant has been shown to dose-dependently inhibit foot-tapping behavior
induced by either footshock or direct administration of an NK1 agonist.

o Gerbil Scratching Behavior Model: Intradermal injection of Substance P or an NK1 agonist
induces a scratching behavior in gerbils, which is considered a model for pruritus (itching).
Orvepitant effectively inhibits this scratching behavior, suggesting its potential as an anti-
pruritic agent.

Preclinical Pharmacokinetics
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The pharmacokinetic profile of orvepitant has been evaluated in several animal species.

. o Plasma )
. Bioavailabil . Brain/Plasm
Species . Clearance Half-life (t%%) . Reference
ity (F) a Ratio
(Clp)
) 1.2 (at 5 min
Rat 17% 29 mL/min/kg 2.3 h ]
post-i.v.)
Dog 55% 6 mL/min/kg 6.1h Not Reported

Clinical Development of Orvepitant

Orvepitant has been investigated in several clinical trials for various indications, primarily
focused on conditions where neuronal hypersensitivity and Substance P signaling are
implicated.

Chronic Cough

VOLCANO-1 (Phase 2a): This open-label, single-arm study evaluated orvepitant (30 mg once
daily for 4 weeks) in 13 patients with chronic refractory cough.

Change from

Outcome Baseline )
Baseline at p-value Reference
Measure (Mean)
Week 4
Daytime Cough
-18.9 (26%
Frequency 71.4 ) <0.001
reduction)

(coughs/h)

VOLCANO-2 (Phase 2b): This randomized, double-blind, placebo-controlled study assessed
three doses of orvepitant (10 mg, 20 mg, and 30 mg once daily for 12 weeks) in 315 patients
with refractory or unexplained chronic cough. While the primary endpoint of change in awake
cough frequency was not met for the overall population, a pre-specified subgroup analysis of
patients with higher baseline cough frequency showed a trend towards efficacy with the 30 mg
dose. Importantly, statistically significant improvements were observed in patient-reported
outcomes for the 30 mg dose group.
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Outcome Measure

Treatment
(30 mg vs. Placebo . p-value Reference
Difference
at Week 12)
Leicester Cough Statistically Significant 0.009
Questionnaire Improvement '
) Statistically Significant
Cough Severity VAS 0.034
Improvement
Statistically Significant
Urge-to-Cough VAS 0.005

Improvement

Pruritus (Itch)

RELIEVE 1 (Phase 2): This randomized, double-blind, placebo-controlled trial investigated the
efficacy of orvepitant (10 mg and 30 mg once daily for 4 weeks) in 44 patients with pruritus
induced by epidermal growth factor receptor inhibitors (EGFRI). The study was terminated
early due to recruitment challenges and did not demonstrate a statistically significant difference
between orvepitant and placebo for the primary endpoint of change in the Numerical Rating
Scale (NRS) for itch.

Mean Change from

Treatment Group Baseline in NRS Score at Reference
Week 4 (SD)

Orvepitant 30 mg -2.78 (2.64)

Orvepitant 10 mg -3.04 (3.06)

Placebo -3.21 (1.77)

Safety and Tolerability

Across clinical trials, orvepitant has been generally well-tolerated. The most commonly
reported adverse events include headache, dizziness, fatigue, and somnolence.

Experimental Protocols
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This section provides an overview of the methodologies for key experiments relevant to the
characterization of orvepitant and its interaction with the Substance P/NK1 receptor signaling
pathway.

Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., orvepitant) for the
NK1 receptor.

Principle: This competitive binding assay measures the ability of a non-radiolabeled compound
to displace a radiolabeled ligand (e.qg., [3H]-Substance P) from the NK1 receptor.

Materials:

o Cell membranes expressing the human NK1 receptor (e.g., from CHO-K1/NK1 stable cells).
o Radioligand: [*H]-Substance P.

e Test compound: Orvepitant at various concentrations.

» Non-specific binding control: A high concentration of a known non-radiolabeled NK1 receptor
ligand.

o Assay buffer.
o 96-well filter plates.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer
(for total binding), or non-specific binding control.

Incubate the plate to allow binding to reach equilibrium.

Separate the bound from free radioligand by rapid filtration through the filter plates.
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Wash the filters to remove unbound radioligand.
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Calculate the specific binding at each concentration of the test compound.

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation.
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Workflow for a Radioligand Binding Assay.
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Substance P-Induced Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound at the NK1 receptor.

Principle: Activation of the NK1 receptor by Substance P leads to an increase in intracellular
calcium concentration. This assay measures the ability of an antagonist to inhibit this calcium
influx.

Materials:

e CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1).

» Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

e Substance P (agonist).

e Test compound: Orvepitant at various concentrations.

o Assay buffer.

o Afluorescence plate reader capable of kinetic reads.

Procedure:

o Plate the CHO-K1/NK1 cells in a 96-well plate and allow them to adhere.

e Load the cells with the calcium-sensitive fluorescent dye.

o Wash the cells to remove excess dye.

e Add various concentrations of the test compound (orvepitant) to the wells and incubate.
« Initiate the fluorescence reading and add a fixed concentration of Substance P to all wells.

e Measure the change in fluorescence over time, which corresponds to the change in
intracellular calcium concentration.

» Plot the dose-response curve for the antagonist's inhibition of the Substance P-induced
calcium signal.
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e Calculate the IC50 and subsequently the apparent pKB value.

Conclusion

Orvepitant is a well-characterized, potent, and selective NK1 receptor antagonist with
demonstrated central activity. By blocking the action of Substance P, orvepitant modulates a
key signaling pathway involved in neuronal hypersensitivity, pain, and inflammation. Preclinical
studies have established its efficacy in relevant animal models of cough and pruritus. Clinical
trials have provided evidence for its potential therapeutic benefit in chronic cough, particularly
in patients with a higher cough frequency, although its efficacy in pruritus remains to be
definitively established. The favorable safety profile of orvepitant supports its continued
investigation as a potential treatment for conditions driven by aberrant Substance P/NK1
receptor signaling. This technical guide provides a comprehensive summary of the core data
and methodologies that underpin the current understanding of orvepitant's role in this
important signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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